

# Application Notes and Protocols for HIV Protease Substrate 1 FRET Assay

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## Compound of Interest

Compound Name: HIV Protease Substrate 1

Cat. No.: B15563137

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a Förster Resonance Energy Transfer (FRET) assay using **HIV Protease Substrate 1**. This assay is a robust and widely used method for measuring the activity of HIV-1 protease and for screening potential inhibitors.

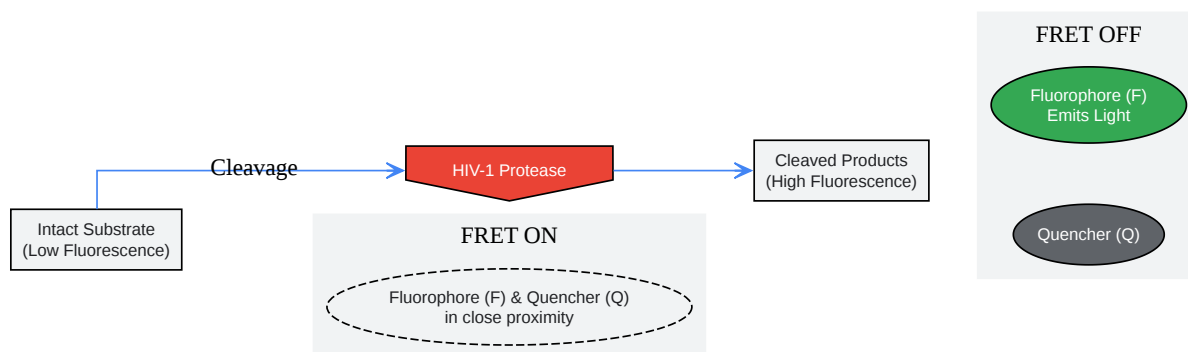
## Introduction

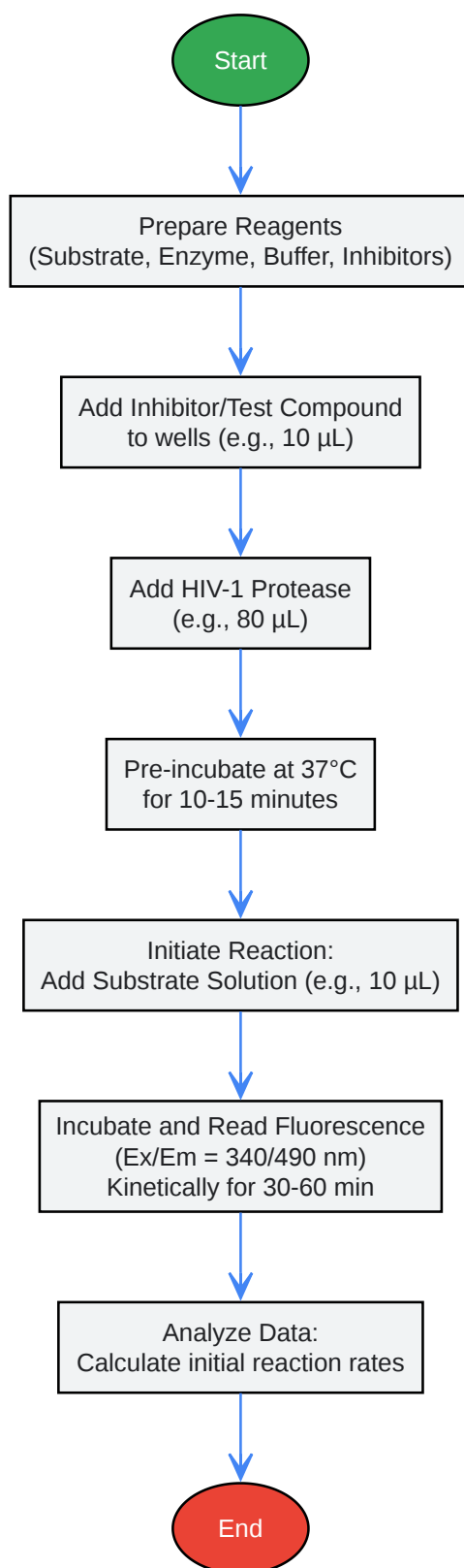
Human Immunodeficiency Virus 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this protease prevents viral maturation, making it a key target for antiretroviral drugs.[1][2] The FRET-based assay offers a sensitive and continuous method for monitoring HIV-1 protease activity in a high-throughput format.[3][4][5]

The principle of this assay relies on a synthetic peptide substrate that contains a fluorophore and a quencher molecule.[5][6] In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence through FRET.[4] Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][5]

## Principle of the FRET-Based HIV Protease Assay

The **HIV Protease Substrate 1** is a synthetic peptide that mimics a natural cleavage site of the HIV-1 protease.<sup>[7][8]</sup> It is flanked by a fluorophore, such as EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, such as DABCYL (4-(4-dimethylaminophenylazo)benzoic acid).<sup>[5][7]</sup>





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